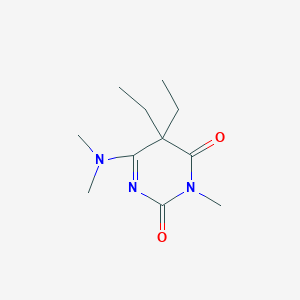
5,5-diethyl-6-(isopropylthio)-2,4(3H,5H)-pyrimidinedione
Overview
Description
5,5-diethyl-6-(isopropylthio)-2,4(3H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EHT-0202 and has been studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of EHT-0202 is not fully understood. However, it has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. EHT-0202 also inhibits the activity of HDAC6, which is an enzyme that plays a role in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
EHT-0202 has been shown to have several biochemical and physiological effects. It has antioxidant properties and can protect cells from oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in the body. EHT-0202 has been shown to improve cognitive function and memory in animal studies. It also has neuroprotective effects and can protect neurons from damage.
Advantages and Limitations for Lab Experiments
EHT-0202 has several advantages for lab experiments. It has a high purity level and can be easily synthesized in large quantities. It also has a long shelf life and can be stored for extended periods. However, EHT-0202 is a complex compound that requires expertise in organic chemistry for its synthesis. It is also relatively expensive, which may limit its use in some research studies.
Future Directions
There are several future directions for the study of EHT-0202. It can be further studied for its potential applications in the treatment of neurodegenerative diseases and cancer. The mechanism of action of EHT-0202 can be further elucidated to understand its effects on cellular pathways. EHT-0202 can also be studied for its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, EHT-0202 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its neuroprotective, anticancer, and anti-inflammatory properties. EHT-0202 has several advantages for lab experiments, but its synthesis is a complex process that requires expertise in organic chemistry. There are several future directions for the study of EHT-0202, and it has the potential to be used in various fields of scientific research.
Scientific Research Applications
EHT-0202 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. EHT-0202 has also been studied for its anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.
properties
IUPAC Name |
5,5-diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-5-11(6-2)8(14)12-10(15)13-9(11)16-7(3)4/h7H,5-6H2,1-4H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYIKDYLEWCSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N=C1SC(C)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR*,6aR*)-2-methyl-N-[2-(quinolin-8-yloxy)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3825011.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3825017.png)
![3-[1-(benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3825029.png)

![2-[(4-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B3825047.png)
![[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)](/img/structure/B3825049.png)
![[4-(4-chlorobenzyl)-1-(4-isopropoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B3825059.png)


![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3825083.png)


![4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825097.png)
